Product packaging for Zn(II) Coproporphyrin III Tetrasodium Salt(Cat. No.:)

Zn(II) Coproporphyrin III Tetrasodium Salt

Cat. No.: B15225055
M. Wt: 806.0 g/mol
InChI Key: IHZDGVCIQAYVMR-UHFFFAOYSA-H
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Description

Zn(II) Coproporphyrin III Tetrasodium Salt is a metalloporphyrin complex where zinc(II) is chelated at the center of coproporphyrin III, a tetrapyrrole macrocycle with four propionate side chains. The tetrasodium salt form enhances water solubility, making it suitable for biomedical and analytical applications. Key uses include serving as a reference standard in liquid chromatography–mass spectrometry (LC-MS) analyses and studying porphyrin metabolism in microbial systems . Its structure enables interactions with biomolecules, such as proteins and surfactants, which are critical in drug-binding studies and diagnostic assays .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C36H32N4Na4O8Zn B15225055 Zn(II) Coproporphyrin III Tetrasodium Salt

Properties

Molecular Formula

C36H32N4Na4O8Zn

Molecular Weight

806.0 g/mol

IUPAC Name

tetrasodium;zinc;3-[8,12,17-tris(2-carboxylatoethyl)-3,7,13,18-tetramethylporphyrin-21,23-diid-2-yl]propanoate

InChI

InChI=1S/C36H38N4O8.4Na.Zn/c1-17-21(5-9-33(41)42)29-14-27-19(3)22(6-10-34(43)44)30(39-27)15-28-20(4)24(8-12-36(47)48)32(40-28)16-31-23(7-11-35(45)46)18(2)26(38-31)13-25(17)37-29;;;;;/h13-16H,5-12H2,1-4H3,(H6,37,38,39,40,41,42,43,44,45,46,47,48);;;;;/q;4*+1;+2/p-6

InChI Key

IHZDGVCIQAYVMR-UHFFFAOYSA-H

Canonical SMILES

CC1=C(C2=CC3=NC(=CC4=C(C(=C([N-]4)C=C5C(=C(C(=N5)C=C1[N-]2)C)CCC(=O)[O-])CCC(=O)[O-])C)C(=C3C)CCC(=O)[O-])CCC(=O)[O-].[Na+].[Na+].[Na+].[Na+].[Zn+2]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Zn(II) Coproporphyrin III Tetrasodium Salt typically involves the metallation of coproporphyrin III with zinc ions. The process can be summarized as follows:

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:

Chemical Reactions Analysis

Axial Ligation and Coordination Chemistry

The zinc(II) center in this porphyrin exhibits a square-planar geometry in its basal state but can accept axial ligands to form five- or six-coordinated complexes.

Reaction TypeConditionsLigandProduct StabilityKey ObservationsSource
Axial Coordination1:1 molar ratio in methanolPhenolates, pyridinatesThermally stable up to 250°CBlue shift (phenolates) or red shift (pyridinates) in absorption spectra
Axial SubstitutionRoom temperature, aqueous bufferImidazole derivativespH-dependentEnhanced fluorescence quenching due to ligand binding
  • Mechanism : The four-coordinated Zn(II) porphyrin reacts with oxygen or nitrogen donors (e.g., phenols, pyridines) to form five-coordinated adducts. IR spectroscopy confirms Zn–O/N bond formation at 500–350 cm⁻¹ .

  • Applications : These adducts are studied for catalytic and photodynamic therapy (PDT) applications due to tunable electronic properties .

Photochemical Reactions

Under light irradiation, the compound generates reactive oxygen species (ROS), enabling photodynamic activity:

ParameterDetails
Light Source630 nm laser
ROS TypeSinglet oxygen (¹O₂), hydroxyl radicals (·OH)
Quantum Yield0.45 (measured in DMSO)
Biological ImpactVascular shutdown in PDT via endothelial cell apoptosis
  • Pathway : Photoexcitation promotes the porphyrin to a triplet state, transferring energy to molecular oxygen to produce ¹O₂ .

  • Kinetics : ROS generation correlates with irradiance intensity and porphyrin concentration, with optimal activity at pH 7.4 .

Metal Ion Exchange Reactions

The zinc(II) ion can be replaced by other transition metals under acidic or redox conditions:

Replacing MetalConditionsProductNotesSource
Fe(II)Acetic acid, 70°CFe(II) Coproporphyrin IIIForms coproheme precursor
Cu(II)Methanol, refluxCu(II) Coproporphyrin IIIReduced fluorescence intensity
  • Mechanism : Protonation of the porphyrin ring weakens Zn–N bonds, facilitating metal displacement. The reaction is monitored via UV-Vis spectral shifts (e.g., Soret band at 418 nm → 406 nm for Fe(II)).

Functionalization of the Porphyrin Ring

The β-pyrrole and meso positions undergo electrophilic substitution or cross-coupling:

ReactionReagentsProductYieldApplicationSource
BrominationBr₂, CHCl₃β-Brominated derivative78%Intermediate for Suzuki couplings
Suzuki CouplingPd(PPh₃)₄, arylboronic acidmeso-Arylporphyrins65–92%Solar cell sensitizers
  • Catalytic Systems : Palladium catalysts (e.g., PdCl₂(PPh₃)₂) enable regioselective functionalization. Ruffled Ni(II) porphyrins show higher reactivity in cross-couplings .

Redox Reactions

The porphyrin macrocycle participates in reversible electron transfers:

Oxidation StateElectrode Potential (vs. Ag/AgCl)Observations
Zn(II) → Zn(III)+0.85 VIrreversible oxidation, ring distortion
Porphyrin → π-cation radical+1.2 VBroad NIR absorption at 750 nm
  • Cyclic Voltammetry : Two quasi-reversible reductions (-1.1 V, -1.5 V) corresponding to porphyrin ring reductions .

Aggregation and Supramolecular Interactions

In aqueous solutions, the compound forms J-aggregates under high ionic strength:

ConditionAggregation StateSpectral ShiftImplications
[NaCl] < 0.1 MMonomericSoret at 418 nmOptimal for biological studies
[NaCl] > 0.5 MJ-aggregatesSoret at 435 nmReduced photodynamic efficacy

Biochemical Interactions

The compound binds to proteins and nucleic acids through π-stacking and electrostatic interactions:

TargetBinding Constant (Kₐ)Notes
Human Serum Albumin1.2 × 10⁵ M⁻¹Hydrophobic pocket binding
G-quadruplex DNA3.8 × 10⁴ M⁻¹Stabilizes telomeric structures
  • Inhibitors : Competing ligands like hemin reduce binding affinity by 40%.

Scientific Research Applications

Zn(II) Coproporphyrin III Tetrasodium Salt has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Zn(II) Coproporphyrin III Tetrasodium Salt involves its interaction with molecular targets through its porphyrin ring and coordinated zinc ion. The compound can:

Comparison with Similar Compounds

Structural and Functional Analogues

Metal-Substituted Coproporphyrins
  • Fe(III)-Coproporphyrin III :
    Iron(III) porphyrins exhibit paramagnetic properties, influencing their reactivity in redox processes. Fe(III)-coproporphyrin III is less stable in aqueous media compared to Zn(II) analogues due to susceptibility to hydrolysis. Applications focus on catalytic reactions and heme biosynthesis studies .
  • Co(III)-Coproporphyrin III: Cobalt(III) complexes show strong axial ligand coordination, enabling stable interactions with nitrogenous bases (e.g., imidazole derivatives). Co(III)-coproporphyrin III demonstrates higher binding constants for drug molecules (e.g., pyridine-based drugs) compared to Zn(II) analogues, making it suitable for molecular recognition studies .
  • Cu(II)-Coproporphyrin III :
    Copper(II) porphyrins are redox-active and used in photodynamic therapy. However, Cu(II) complexes are prone to aggregation in aqueous solutions, limiting their utility in homogeneous systems .
Porphyrin Ligand Variants
  • Protoporphyrin IX (PPIX) Metal Complexes :
    Zn(II)-PPIX, a structural analogue with vinyl and methyl substituents, shows stronger hydrophobic interactions with proteins (e.g., hemophilin) compared to Zn(II)-coproporphyrin III. This difference is attributed to PPIX’s lower solubility and altered electronic structure .
  • meso-Tetra(4-sulfonatophenyl)porphyrin (TSPP): Zn(II)-TSPP tetrasodium salt is a water-soluble porphyrin with sulfonate groups instead of propionates. It exhibits superior photocatalytic activity in NADH regeneration systems due to enhanced electron-transfer properties, unlike Zn(II)-coproporphyrin III, which is primarily used in diagnostics .

Salt Form Comparisons

Tetrasodium Salt vs. Tetramethyl Ester
  • Coproporphyrin III Tetramethyl Ester :
    The esterified form is lipid-soluble and used in organic synthesis (e.g., dimeric porphyrin preparation). In contrast, the tetrasodium salt is hydrophilic, enabling applications in aqueous biochemistry (e.g., LC-MS standards) .
Other Tetrasodium Salts
  • However, Na4EDTA lacks the photochemical activity of Zn(II)-coproporphyrin III and is primarily used in metal sequestration and scale removal .

Spectral and Analytical Properties

Property Zn(II)-Coproporphyrin III Tetrasodium Salt Co(III)-Coproporphyrin III Zn(II)-TSPP Tetrasodium Salt
UV-Vis λmax (nm) 400 (Soret), 550, 590 410 (Soret), 540, 580 420 (Soret), 556, 594
Solubility in H2O High (>50 mM) Moderate (~10 mM) Very High (>100 mM)
Stability in Acid Zn dissociation at pH < 2 Stable Stable
Primary Applications LC-MS standards, drug-binding studies Molecular recognition Photocatalysis

Key Research Findings

  • Binding Affinity : Zn(II)-coproporphyrin III exhibits moderate binding to surfactants (e.g., sodium dodecyl sulfate) compared to Fe(III)-porphyrins, which form aggregates in surfactant-rich media .
  • Diagnostic Utility: Zn(II)-coproporphyrin III is a biomarker for porphyria and lead poisoning, as elevated urinary levels correlate with lead exposure .
  • Limitations : Acidic conditions during LC-MS analysis cause Zn dissociation, leading to inaccurate quantification of metal-bound porphyrins .

Biological Activity

Zn(II) Coproporphyrin III Tetrasodium Salt (Zn-CP III) is a metalloporphyrin that has garnered attention due to its diverse biological activities, particularly in the fields of photodynamic therapy (PDT), antimicrobial properties, and potential applications in cancer treatment. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity associated with Zn-CP III.

Zn-CP III is synthesized through various methods, including metabolic engineering of bacterial strains such as Corynebacterium glutamicum. This engineered strain has been shown to produce significant yields of Zn-CP III by upregulating the heme biosynthesis pathway, achieving up to 132.09 mg/L in fed-batch fermentation processes . The compound exhibits a characteristic porphyrin structure, which is essential for its biological activity.

2.1 Antimicrobial Properties

Zn-CP III has demonstrated notable antimicrobial effects against various pathogens. A study highlighted its ability to inhibit the growth of Penicillium species found on cheese rinds, suggesting that it plays a role in microbial interactions within this environment . The compound's affinity for zinc over other metals enhances its effectiveness, as it binds preferentially to zinc, which is crucial for its activity .

2.2 Photodynamic Therapy (PDT)

Zn-CP III acts as an effective photosensitizer in PDT, generating reactive oxygen species (ROS) upon light activation. This mechanism has been explored in several studies, indicating that Zn-CP III can induce vascular shutdown and cell death in targeted tissues . Research indicates that while it shows efficacy in generating ROS, it may not directly kill tumor cells but rather enhance the effects of other therapeutic agents .

2.3 Antioxidant and Cytotoxic Effects

The compound exhibits antioxidant properties, which are beneficial in mitigating oxidative stress in biological systems. Studies have reported that Zn-CP III complexes can lead to significant cytotoxicity against human cancer cell lines, with some formulations achieving over 90% inhibition of cell viability . This cytotoxicity is attributed to the ability of metalloporphyrins to interact with cellular components and induce apoptosis.

The biological activity of Zn-CP III can be attributed to several mechanisms:

  • Metal Coordination: The coordination of zinc with the porphyrin structure allows for enhanced stability and reactivity, facilitating interactions with biological targets.
  • Reactive Oxygen Species Generation: Upon excitation by light, Zn-CP III generates ROS, which can damage cellular components such as lipids, proteins, and DNA.
  • Enzyme Mimicry: Zn-CP III can mimic certain enzymatic functions due to its metal ion content, influencing metabolic pathways within cells.

4. Case Studies and Research Findings

StudyFindings
Zn(II) complexes exhibit high cytotoxicity against cancer cell lines with over 90% inhibition rates.
Zn-CP III inhibits Penicillium growth on cheese rinds, demonstrating its antimicrobial properties.
Effective in PDT; generates ROS leading to vascular shutdown without direct tumor cell killing.
Engineered Corynebacterium glutamicum produced high yields of Zn-CP III through metabolic engineering.

5.

This compound presents a multifaceted profile of biological activities that make it a promising candidate for further research and application in medical therapies, particularly in antimicrobial treatments and photodynamic therapy. Its ability to generate reactive oxygen species and interact with various biological systems underlines its potential as a therapeutic agent.

Q & A

Q. What analytical methods are recommended for structural identification and purity assessment of Zn(II) Coproporphyrin III Tetrasodium Salt?

To confirm the structure and purity, combine spectroscopic and chromatographic techniques:

  • UV-Vis Spectroscopy : Characterize the Soret band (≈400 nm) and Q-bands (500–600 nm) to confirm porphyrin coordination with Zn(II) .
  • Mass Spectrometry (MS) : Use high-resolution MS to verify the molecular weight (e.g., Zn(II) Coproporphyrin III has a molecular formula of C₃₆H₃₂N₄O₈Na₄Zn) and detect impurities .
  • HPLC : Employ reversed-phase HPLC with isocratic elution to separate and quantify isomers (e.g., Coproporphyrin I vs. III) and assess purity. Retention times vary based on methyl ester derivatives or free acid forms .

Q. How is Zn(II) Coproporphyrin III synthesized, and what are critical chelation conditions?

  • Metal Insertion : React Coproporphyrin III (free acid or ester) with Zn(II) salts (e.g., ZnCl₂ or Zn(OAc)₂) in aqueous or organic solvents under mild heating (40–60°C). Monitor pH (6–8) to avoid demetallation .
  • Purification : Use column chromatography or precipitation to isolate the tetrasodium salt. Confirm chelation via UV-Vis spectral shifts (e.g., loss of fluorescence quenching upon Zn binding) .

Q. What biological roles or diagnostic applications are associated with Zn(II) Coproporphyrin III?

  • Meconium Marker : Zn(II) Coproporphyrin I and III are fluorescent markers in meconium, detectable via HPLC with fluorescence detection (ex: 405 nm, em: 580 nm) .
  • Heme Biosynthesis : Coproporphyrin III is a precursor in heme synthesis. Elevated urinary Coproporphyrin III/I ratios (>10–20) may indicate Hereditary Coproporphyria (HCP) .

Q. What are the stability considerations for Zn(II) Coproporphyrin III in aqueous solutions?

  • Aggregation : At concentrations >4 µM, porphyrins form large aggregates ("micellization"), altering spectral properties. Use dilute solutions (<4 µM) for monomeric studies .
  • pH and Ionic Strength : Stability decreases at high pH or low ionic strength. Buffered solutions (e.g., PBS, pH 7.4) are recommended .

Q. How can researchers distinguish between Coproporphyrin I and III isomers in complex matrices?

  • Chromatography : Use reversed-phase HPLC with a C18 column and methanol/water mobile phases. Coproporphyrin III elutes earlier than Coproporphyrin I due to structural differences in side-chain carboxyl groups .
  • Methyl Ester Derivatization : Enhance separation by converting free acids to methyl esters, improving chromatographic resolution .

Advanced Research Questions

Q. How does Zn(II) coordination influence the aggregation kinetics of Coproporphyrin III in aqueous solutions?

  • Kinetic Studies : Use temperature-jump relaxation methods to monitor dimerization rates. Zn(II) coordination reduces aggregation propensity compared to free porphyrins, as metalation stabilizes the monomeric form .
  • Critical Micelle Concentration (CMC) : For Zn(II) Coproporphyrin III, the CMC (≈4 µM) increases with temperature and pH. Compare with Fe(III)- or Cu(II)-porphyrins, which exhibit lower CMCs .

Q. What experimental strategies resolve contradictions in Coproporphyrin III/I ratios observed in clinical vs. synthetic samples?

  • Source Validation : Confirm biological vs. synthetic origins using isotopic labeling (e.g., ¹⁵N4-Coproporphyrin I/III) .
  • Enzymatic Interference : Test for coproporphyrinogen oxidase activity in biological samples, which may convert Coproporphyrinogen III to Protoporphyrin IX, altering ratios .

Q. How can researchers optimize HPLC conditions for simultaneous quantification of Zn(II) Coproporphyrin III and related tetrapyrroles?

  • Mobile Phase Optimization : Adjust methanol:water ratios (e.g., 75:25 v/v) and add ion-pairing agents (e.g., tetrabutylammonium phosphate) to resolve Zn(II)-chelated vs. free porphyrins .
  • Detection Limits : Fluorescence detection (LOD ≈10 ng) is preferred over UV-Vis for trace analysis in biological matrices .

Q. What mechanistic insights explain the preferential binding of Zn(II) to Coproporphyrin III in biological systems?

  • Coordination Geometry : Zn(II) favors the distorted square-planar geometry of Coproporphyrin III over Coproporphyrin I, as shown by X-ray crystallography of related porphyrin-metal complexes .
  • Competitive Binding Assays : Use isothermal titration calorimetry (ITC) to compare binding affinities of Zn(II) with Coproporphyrin I vs. III .

Q. How can researchers address spectral interference during fluorescence studies of Zn(II) Coproporphyrin III in heterogeneous samples?

  • Spectral Deconvolution : Apply multivariate analysis (e.g., principal component analysis) to separate overlapping fluorescence peaks from contaminants (e.g., biliverdin) .
  • Quenching Controls : Use chelators (e.g., EDTA) to confirm Zn(II)-specific fluorescence by comparing quenched vs. unquenched signals .

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